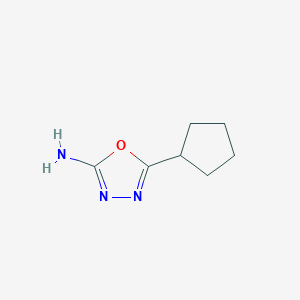

5-Cyclopentyl-1,3,4-oxadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMAKUGJTOHVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602693 | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90221-15-1 | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyclopentyl-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine

This guide provides a comprehensive overview of the synthetic pathways for producing 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying chemical principles and rationale for experimental choices.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The 2-amino-5-substituted variants, in particular, serve as crucial building blocks for more complex molecular architectures. This guide focuses on the synthesis of the 5-cyclopentyl derivative, outlining robust and reproducible methods for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several established routes for 2-amino-1,3,4-oxadiazoles. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations. Two primary and effective strategies are presented here:

-

Strategy A: Cyclodehydration of 1-cyclopentanoylsemicarbazide.

-

Strategy B: Oxidative Cyclodesulfurization of 1-cyclopentanoylthiosemicarbazide.

Both strategies commence from readily available cyclopentane derivatives, converging on the target molecule through a key cyclization step that forms the oxadiazole ring.

Strategy A: Cyclodehydration of 1-Cyclopentanoylsemicarbazide

This classic and widely employed method involves the formation of an acylsemicarbazide intermediate, followed by acid-catalyzed cyclization and dehydration. Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[1][2]

Workflow Overview

Caption: Synthetic workflow for Strategy A.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopentanoylsemicarbazide

-

Preparation of Cyclopentanecarbonyl Chloride: To a round-bottom flask charged with cyclopentanecarboxylic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours. The excess thionyl chloride can be removed by distillation to yield the crude acid chloride, which can be used directly in the next step.

-

Acylation of Semicarbazide: In a separate flask, dissolve semicarbazide hydrochloride (1.1 eq) and pyridine (1.5 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Add the freshly prepared cyclopentanecarbonyl chloride dropwise to the semicarbazide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-cyclopentanoylsemicarbazide.

Step 2: Cyclodehydration to this compound

-

To the crude 1-cyclopentanoylsemicarbazide (1.0 eq), carefully add phosphorus oxychloride (3-5 eq) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 45-90 minutes.[1] The reaction should be conducted in a well-ventilated fume hood due to the evolution of HCl gas.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring.

-

The acidic solution is then basified to a pH of 8-9 using a saturated solution of potassium hydroxide or sodium hydroxide.[1]

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.

-

Recrystallization from a suitable solvent such as ethanol will afford the purified this compound.[1]

Strategy B: Oxidative Cyclodesulfurization of 1-Cyclopentanoylthiosemicarbazide

This alternative route involves the preparation of an acylthiosemicarbazide intermediate, which then undergoes oxidative cyclization to form the oxadiazole ring. This method avoids the use of harsh dehydrating agents like POCl₃ and often proceeds under milder conditions.[3] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an effective oxidant for this transformation.[3]

Workflow Overview

Caption: Synthetic workflow for Strategy B.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Cyclopentanoylthiosemicarbazide

-

Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as THF.

-

To this solution, add cyclopentanecarbonyl chloride (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with water, filtered, and dried to give the 1-cyclopentanoylthiosemicarbazide intermediate.[3]

Step 2: Oxidative Cyclodesulfurization

-

Suspend the 1-cyclopentanoylthiosemicarbazide (1.0 eq) in a solvent like ethanol or methanol.

-

Add potassium iodide (catalytic amount) and a base such as potassium carbonate or sodium bicarbonate (2.0 eq).

-

To this suspension, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) portion-wise over 15-20 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

After completion, the reaction is quenched with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields the final product.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the cyclopentyl protons and the amine protons. |

| ¹³C NMR | Resonances for the cyclopentyl carbons and the oxadiazole ring carbons. |

| Mass Spectrometry | [M+H]⁺ peak at m/z 168.11 |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole), and C-O-C stretching. |

Causality and Experimental Insights

-

Choice of Dehydrating/Oxidizing Agent: In Strategy A, POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization. However, it is corrosive and generates HCl, requiring careful handling. In Strategy B, DBDMH acts as a mild oxidizing agent that promotes the cyclodesulfurization. The choice between these reagents may depend on the substrate's sensitivity and laboratory safety protocols.

-

Role of Base: In both synthetic routes, a base is crucial. In the acylation steps, a base like pyridine or triethylamine is used to neutralize the HCl byproduct. In the oxidative cyclization of the thiosemicarbazide, a base is necessary to facilitate the reaction.

-

Purification: Recrystallization is often a sufficient purification method for the final product, especially if the reaction proceeds cleanly. However, for obtaining high-purity material, column chromatography may be necessary.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. Both the cyclodehydration of 1-cyclopentanoylsemicarbazide and the oxidative cyclodesulfurization of 1-cyclopentanoylthiosemicarbazide represent viable and efficient routes. The selection of a particular strategy will be guided by factors such as starting material availability, scalability, and safety considerations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical entity for further investigation in drug discovery and development programs.

References

- 1. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold

An In-depth Technical Guide to 5-Cyclopentyl-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Therapeutic Potential

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its significance stems from its favorable physicochemical properties, metabolic stability, and its capacity to act as a bioisostere for amide and ester functional groups.[1][2] This bioisosterism allows it to engage in crucial hydrogen bonding interactions with biological targets, often leading to enhanced pharmacological activity.[1] Derivatives of 1,3,4-oxadiazole exhibit an impressively broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[2][3]

This guide focuses on a specific derivative, this compound. By tethering a cyclopentyl group to the C5 position, the molecule's lipophilicity and conformational flexibility are modulated, potentially influencing its interaction with target proteins and its pharmacokinetic profile. The presence of a primary amine at the C2 position provides a critical handle for synthetic modification, enabling the exploration of a vast chemical space for drug discovery endeavors. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core chemical properties, synthesis, and potential applications of this promising compound.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is the cornerstone of its development as a potential therapeutic agent. These properties dictate its behavior in both chemical and biological systems.

Core Chemical Attributes

The key identifying and physicochemical properties of this compound are summarized below. While experimentally determined values for properties like melting point and solubility are not widely published, data from reliable chemical suppliers and computational predictions provide a solid foundation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | [4][5][6] |

| Molecular Weight | 153.18 g/mol | [4][5] |

| Appearance | White to off-white solid powder | [4] |

| Purity | Typically >95% (LC-MS) | [4] |

| InChI Key | ZMMAKUGJTOHVRG-UHFFFAOYSA-N | [4][6] |

| SMILES | C1CCC(C1)C2=NN=C(O2)N | [6] |

| Predicted XlogP | 1.1 | [6] |

| Predicted CCS ([M+H]⁺) | 129.9 Ų | [6] |

Structural Elucidation and Crystallographic Insights

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on analogous 5-substituted-1,3,4-oxadiazol-2-amines provide authoritative insights into its expected solid-state conformation and intermolecular interactions.[7][8][9]

-

Planarity and Bond Characteristics : The 1,3,4-oxadiazole ring is inherently planar due to its aromaticity.[9] X-ray diffraction studies on compounds like 5-phenyl-1,3,4-oxadiazol-2-amine reveal that the bond lengths within the ring are intermediate between single and double bonds, indicating significant electron delocalization.[8][9][10] For example, the C-O and C=N bond lengths are nearly identical, and the torsion angle between the atoms of the ring is close to 0°.[7][9]

-

Intermolecular Hydrogen Bonding : A defining feature of this class of compounds is their ability to form robust intermolecular hydrogen bonds. The exocyclic amino group (N-H) acts as a hydrogen bond donor, while the nitrogen atoms within the oxadiazole ring (specifically N3 and N4) serve as acceptors. This typically results in the formation of inversion dimers or extended chain motifs in the crystal lattice, contributing to the compound's solid-state stability.[8][9] This strong hydrogen bonding potential is also crucial for molecular recognition at biological targets.

Caption: Typical R₂²(8) hydrogen bonding dimer motif.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, with several reliable methods reported in the literature. The most common and direct approach involves the dehydrative cyclization of an acyl semicarbazide, which is itself formed from a carboxylic acid derivative and semicarbazide.

Recommended Synthetic Protocol

This protocol adapts a widely used method involving phosphorus oxychloride (POCl₃) as the dehydrating and cyclizing agent.[11] The causality behind this choice is its high efficiency in promoting the intramolecular cyclization of the semicarbazide intermediate to form the stable oxadiazole ring.

Step 1: Formation of Cyclopentanecarbonyl Semicarbazide

-

This step is often performed in situ but involves the reaction of a cyclopentanecarboxylic acid derivative (e.g., cyclopentanecarbonyl chloride) with semicarbazide.

Step 2: Dehydrative Cyclization to form this compound

-

To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) in excess phosphorus oxychloride (5-10 vol), add semicarbazide hydrochloride (1.1 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 100-110 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Self-Validation: This step quenches the excess POCl₃ and precipitates the product.

-

The acidic solution is then basified to a pH of 8-9 using a saturated solution of potassium hydroxide (KOH) or sodium bicarbonate (NaHCO₃) while keeping the temperature below 10 °C. Causality: Basification neutralizes the acid and converts the amine salt to the free base, causing it to precipitate.

-

The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the POCl₃ method is robust, other strategies offer advantages in terms of milder conditions or different substrate compatibility. A notable alternative is the oxidative cyclization of acyl thiosemicarbazides.[3][12] This involves reacting a hydrazide with an isothiocyanate, followed by cyclization using an oxidizing agent like iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][3] The choice of method often depends on the scale of the synthesis and the presence of other functional groups in the molecule.

Section 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from closely related analogues, the following spectral characteristics are expected for this compound.[11][13]

| Technique | Expected Observations |

| ¹H NMR | - -NH₂ Signal: A broad singlet around δ 7.0-7.5 ppm, exchangeable with D₂O. - Cyclopentyl CH: A multiplet (quintet or complex) around δ 3.0-3.3 ppm for the methine proton attached to the ring. - Cyclopentyl CH₂: A series of multiplets between δ 1.6-2.1 ppm for the remaining methylene protons. |

| ¹³C NMR | - Oxadiazole C2: A signal in the highly deshielded region, δ ~165-170 ppm (C-NH₂). - Oxadiazole C5: A signal also in the deshielded region, δ ~155-160 ppm (C-Cyclopentyl). - Cyclopentyl C1: A signal for the methine carbon around δ ~35-40 ppm. - Cyclopentyl C2/C3: Signals for the methylene carbons around δ ~25-32 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretch: A pair of sharp peaks in the range of 3100-3400 cm⁻¹ for the primary amine. - C=N Stretch: A strong absorption around 1600-1650 cm⁻¹. - C-O-C Stretch: Characteristic absorptions for the oxadiazole ring around 1020-1250 cm⁻¹. |

| Mass Spec (ESI-MS) | - [M+H]⁺: Expected at m/z 154.0975. - [M+Na]⁺: Expected at m/z 176.0794. |

Section 4: Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic character of the exocyclic 2-amino group and the general stability of the aromatic oxadiazole core.

-

N-Acylation and Derivatization : The primary amine is readily acylated by reacting with acid chlorides or anhydrides in the presence of a base like triethylamine or pyridine.[11] This reaction is fundamental for creating libraries of amide derivatives for structure-activity relationship (SAR) studies.

-

Urea and Thiourea Formation : Reaction with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives, which are common motifs in bioactive molecules.

-

Stability : The 1,3,4-oxadiazole ring is chemically and metabolically stable, resistant to hydrolysis and common metabolic transformations, which is a highly desirable trait for drug candidates.[2]

Section 5: Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for developing novel therapeutic agents. The 1,3,4-oxadiazole core is associated with a vast array of pharmacological activities, providing a strong rationale for its investigation.

Established Bioactivities of the 1,3,4-Oxadiazole Core

Derivatives of this scaffold have been extensively reported to possess a wide range of biological effects:

-

Antimicrobial Activity : Numerous 1,3,4-oxadiazole derivatives have shown potent activity against various strains of bacteria and fungi.[3][14][15]

-

Anticancer Activity : The scaffold is present in many compounds evaluated for their cytotoxic effects against various cancer cell lines.[2][3]

-

Anti-inflammatory and Analgesic Effects : These compounds have been investigated as inhibitors of inflammatory pathways.[3]

-

Antiviral Activity : The ring system is a component of molecules with activity against viruses such as HIV.[11]

A particularly compelling piece of evidence for the potential of this compound comes from its close analogue, 5-Cyclopropyl-1,3,4-oxadiazol-2-amine, which has been demonstrated to lower blood sugar in mammals.[] This suggests that the title compound could be a valuable starting point for the development of new anti-diabetic agents.

Caption: Potential therapeutic applications based on core scaffold activity.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. It is built upon the robust and versatile 1,3,4-oxadiazole scaffold, which has a proven track record in the development of bioactive compounds. Its synthesis is straightforward, and its physicochemical properties, including high stability and potential for crucial hydrogen bonding, make it an attractive starting point for drug discovery programs. The demonstrated hypoglycemic activity of a close analogue provides a specific and compelling direction for future research, particularly in the area of metabolic diseases. The amenability of the 2-amino group to a wide range of chemical modifications ensures that this compound can serve as a valuable building block for the creation of diverse chemical libraries aimed at discovering next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. ijper.org [ijper.org]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]

- 7. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-CYCLOPROPYL-1,3,4-OXADIAZOL-2-AMINE(89179-60-2) 1H NMR spectrum [chemicalbook.com]

- 14. publications.cuni.cz [publications.cuni.cz]

- 15. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Characterization of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of the heterocyclic compound, 5-Cyclopentyl-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document serves as a detailed resource for researchers and drug development professionals interested in the synthesis, purification, and analytical characterization of this specific analog.

Introduction to this compound

This compound belongs to the 2-amino-1,3,4-oxadiazole class of compounds. These molecules are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, which can improve the pharmacokinetic profile of drug candidates.[5] The cyclopentyl substituent at the 5-position provides a lipophilic character that can influence the compound's interaction with biological targets. A thorough understanding of its synthesis and physicochemical properties is crucial for its potential application in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimental data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O | - |

| Molecular Weight | 153.18 g/mol | - |

| CAS Number | 90221-15-1 | - |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Predicted XlogP | 1.1 | PubChem |

| Predicted pKa | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) | - |

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several established routes.[6][7] A common and effective method involves the reaction of an acid hydrazide with cyanogen bromide. This approach is detailed in a patent for the synthesis of the closely related 5-cyclohexyl analog and can be adapted for the preparation of the target compound.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of Cyclopentanecarbohydrazide

-

Esterification of Cyclopentanecarboxylic Acid:

-

To a solution of cyclopentanecarboxylic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl cyclopentanecarboxylate.

-

-

Hydrazinolysis of Methyl Cyclopentanecarboxylate:

-

Dissolve methyl cyclopentanecarboxylate (1 equivalent) in ethanol (5-10 volumes).

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting solid, cyclopentanecarbohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Part 2: Synthesis of this compound

-

Cyclization Reaction:

-

Dissolve cyclopentanecarbohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0-5 °C. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

The precipitated product can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

-

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following sections provide predicted characteristic spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl and amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | br s | 2H | -NH₂ |

| ~3.0 - 3.2 | m | 1H | -CH- (cyclopentyl) |

| ~1.5 - 2.0 | m | 8H | -CH₂- (cyclopentyl) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals from the oxadiazole ring and the cyclopentyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C5 (oxadiazole) |

| ~158 | C2 (oxadiazole) |

| ~35 | -CH- (cyclopentyl) |

| ~32 | -CH₂- (cyclopentyl) |

| ~25 | -CH₂- (cyclopentyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine and the oxadiazole ring.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (amine) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| ~1650 | C=N stretching (oxadiazole) |

| ~1620 | N-H bending (amine) |

| ~1070 | C-O-C stretching (oxadiazole) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 153 | [M]⁺ (Molecular Ion) |

| 125 | [M - N₂]⁺ |

| 84 | [M - C₂HN₃O]⁺ (Cyclopentyl fragment) |

Potential Biological Activities and Applications

While no specific biological activity has been reported for this compound, the broader class of 2-amino-1,3,4-oxadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These include:

-

Antimicrobial Activity: Many derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][3]

-

Anti-inflammatory Activity: The oxadiazole nucleus is a key feature in several compounds with significant anti-inflammatory effects.[4]

-

Anticancer Activity: Certain 2-amino-1,3,4-oxadiazoles have been investigated as potential anticancer agents.[4]

The presence of the cyclopentyl group in this compound may modulate its lipophilicity and steric profile, potentially leading to unique interactions with biological targets. Further research is warranted to explore the specific pharmacological profile of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While experimental data for this specific molecule is limited, the provided protocols and predicted analytical data, based on closely related analogs, offer a robust starting point for researchers. The diverse biological activities associated with the 2-amino-1,3,4-oxadiazole scaffold suggest that this compound is a compound of interest for further investigation in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

5-Cyclopentyl-1,3,4-oxadiazol-2-amine: A Technical Guide to Unraveling Its Mechanism of Action

Introduction: The Promise of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it an attractive core for drug design.[3] Within this esteemed class of heterocycles, 2-amino-5-substituted-1,3,4-oxadiazoles have emerged as particularly fruitful, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This technical guide focuses on a specific, yet under-investigated member of this family: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine . While direct research on this compound's mechanism of action is not yet available in published literature, its structural features suggest significant therapeutic potential.[7] This document serves as an in-depth guide for researchers and drug development professionals, synthesizing the known biological activities of closely related analogs to build a predictive framework and outlining a comprehensive, step-by-step experimental strategy to elucidate its core mechanism of action.

I. Synthetic Strategy: A Foundational Workflow

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-established, typically proceeding through the cyclization of semicarbazone precursors.[2][4] This reliable and versatile methodology allows for the generation of diverse libraries of analogs for screening.

Generalized Synthetic Protocol:

-

Semicarbazone Formation: An aldehyde (in this case, cyclopentanecarbaldehyde) is condensed with semicarbazide, often in the presence of a mild base like sodium acetate, to form the corresponding semicarbazone.

-

Oxidative Cyclization: The purified semicarbazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Common and effective methods include:

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

-

Structural Confirmation: The identity and purity of this compound are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.[5]

References

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyclopentyl-1,3,4-oxadiazol-2-amine (CAS Number 90221-15-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-oxadiazole class. While specific data for this particular molecule is limited in publicly accessible literature, this document extrapolates from the well-established chemistry and pharmacology of its structural analogs to offer valuable insights for researchers. This guide covers the probable synthesis, physicochemical properties, potential pharmacological applications, and detailed, field-proven experimental protocols for the characterization and evaluation of this compound and its derivatives. The content is structured to provide both foundational knowledge and practical methodologies for scientists engaged in drug discovery and development.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4][5] The stability of the oxadiazole ring and its ability to participate in hydrogen bonding interactions contribute to its utility as a pharmacophore in drug design.[6]

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90221-15-1 | [3] |

| Molecular Formula | C₇H₁₁N₃O | [3] |

| Molecular Weight | 153.18 g/mol | [3] |

| Appearance | Solid, White powder | [7] |

| Purity | Typically ≥99% (LC-MS) | [7] |

Synthesis of this compound

A plausible and commonly employed synthetic route for 2-amino-5-substituted-1,3,4-oxadiazoles involves the cyclization of an appropriate acid hydrazide with cyanogen bromide.[8] For the synthesis of this compound, the key starting material is cyclopentanecarboxylic acid hydrazide.

Synthesis of Cyclopentanecarboxylic Acid Hydrazide

Cyclopentanecarboxylic acid hydrazide can be prepared by the reaction of a cyclopentanecarboxylic acid ester (e.g., methyl or ethyl ester) with hydrazine hydrate.[9][10]

Reaction: Cyclopentanecarboxylic acid ester + Hydrazine hydrate → Cyclopentanecarboxylic acid hydrazide + Alcohol

Cyclization to form this compound

The resulting cyclopentanecarboxylic acid hydrazide can then be cyclized using cyanogen bromide in a suitable solvent.[8]

Reaction: Cyclopentanecarboxylic acid hydrazide + Cyanogen bromide → this compound

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Cyclopentanecarboxylic Acid Hydrazide

-

To a round-bottom flask, add methyl cyclopentanecarboxylate (1 equivalent) and ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the stirred solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure cyclopentanecarboxylic acid hydrazide.

Part B: Synthesis of this compound

-

Dissolve cyclopentanecarboxylic acid hydrazide (1 equivalent) in a suitable solvent such as methanol or aqueous sodium bicarbonate solution.

-

Cool the solution in an ice bath.

-

Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) if acidic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural elucidation of this compound and its intermediates would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C=N stretching of the oxadiazole ring (around 1610 cm⁻¹), and C-O-C stretching would be observed.[11]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ) would confirm its identity.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed for purity assessment and quantification of the compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid) would be a suitable starting point.

Potential Pharmacological Applications and Screening Protocols

Given the broad biological activities of 1,3,4-oxadiazole derivatives, this compound is a candidate for screening in various therapeutic areas.

Anticancer Activity

Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity.[6]

In Vitro Screening Workflow:

Caption: Workflow for in vitro and in vivo anticancer screening.

Detailed Protocols:

-

Cytotoxicity Assays (e.g., MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.[4]

-

Apoptosis Assays (e.g., Annexin V/PI Staining): To investigate if the compound induces programmed cell death.[4]

-

Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is well-documented.[12]

In Vitro and In Vivo Screening:

-

In Vitro Assays:

-

COX-1/COX-2 Inhibition Assays: To assess the inhibition of cyclooxygenase enzymes.

-

Nitric Oxide (NO) Inhibition Assay: Using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the reduction in NO production.

-

-

In Vivo Models:

Conclusion and Future Directions

This compound, as a member of the pharmacologically significant 1,3,4-oxadiazole family, represents a promising scaffold for further investigation in drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation based on established principles for this class of compounds. Future research should focus on the specific synthesis and isolation of this compound, followed by a comprehensive screening cascade to elucidate its specific biological activities and potential therapeutic applications. The development of robust analytical methods will also be crucial for its advancement in the drug development pipeline.

References

- 1. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 8. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 9. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 10. osti.gov [osti.gov]

- 11. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Cyclopentyl-1,3,4-oxadiazol-2-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document leverages predictive methodologies and comparative analysis of analogous structures to construct a detailed spectroscopic profile. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related 2-amino-1,3,4-oxadiazole derivatives. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its identification and structural elucidation.

Introduction: The Significance of this compound

The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2-amino group offers a key site for further functionalization, enabling the exploration of a vast chemical space for drug discovery. The cyclopentyl substituent at the 5-position introduces a lipophilic character, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the interpretation of its behavior in biological systems. This guide aims to bridge the current gap in available experimental data by providing a detailed, predicted spectroscopic profile.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on established chemical shift principles and data from analogous compounds.

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the amino, cyclopentyl, and methine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift is influenced by the electron-withdrawing nature of the oxadiazole ring. |

| ~3.15 | Quintet | 1H | -CH- (Cyclopentyl C1) | The methine proton on the cyclopentyl ring directly attached to the oxadiazole ring is expected to be deshielded and will appear as a quintet due to coupling with the four adjacent methylene protons. |

| ~1.95 - 1.85 | Multiplet | 4H | -CH₂- (Cyclopentyl C2, C5) | The four protons on the carbons adjacent to the methine carbon are expected to appear as a complex multiplet. |

| ~1.70 - 1.60 | Multiplet | 4H | -CH₂- (Cyclopentyl C3, C4) | The remaining four protons of the cyclopentyl ring will also appear as a multiplet, slightly upfield from the C2/C5 protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm).

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C=N (Oxadiazole C5) | The carbon atom of the oxadiazole ring attached to the cyclopentyl group is expected to be significantly downfield due to its imine character and the electronegativity of the adjacent oxygen and nitrogen atoms. |

| ~158.0 | C-NH₂ (Oxadiazole C2) | The carbon atom of the oxadiazole ring bearing the amino group will also be downfield, though slightly upfield from C5. |

| ~35.0 | -CH- (Cyclopentyl C1) | The methine carbon of the cyclopentyl ring will be the most downfield of the aliphatic carbons due to its direct attachment to the heterocyclic ring. |

| ~32.0 | -CH₂- (Cyclopentyl C2, C5) | The carbons adjacent to the methine carbon. |

| ~25.0 | -CH₂- (Cyclopentyl C3, C4) | The remaining two carbons of the cyclopentyl ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence would be employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans would be accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3350 - 3250 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of a primary amine. Two bands are expected. |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Due to the C-H bonds of the cyclopentyl group. |

| ~1650 | C=N stretch | Strong | Characteristic of the C=N bond within the 1,3,4-oxadiazole ring. |

| ~1560 | N-H bend | Medium | Associated with the bending vibration of the amino group. |

| ~1240 | C-O-C stretch (asymmetric) | Strong | A key stretching vibration of the oxadiazole ring. |

| ~1070 | C-O-C stretch (symmetric) | Medium | Another characteristic stretching vibration of the oxadiazole ring. |

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data:

The PubChem database provides predicted m/z values for various adducts of this compound (Molecular Formula: C₇H₁₁N₃O; Exact Mass: 153.0902).[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.0975 |

| [M+Na]⁺ | 176.0794 |

| [M-H]⁻ | 152.0829 |

Predicted Fragmentation Pathway:

The fragmentation of 2-amino-1,3,4-oxadiazoles upon electron ionization is expected to involve characteristic cleavages of the heterocyclic ring and the substituent.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry:

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the preferred method to confirm the elemental composition. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For fragmentation studies, tandem mass spectrometry (MS/MS) would be employed.

Synthesis and Characterization Workflow

The synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles typically involves the cyclization of a semicarbazone precursor. A plausible synthetic route and the corresponding characterization workflow are outlined below.

Caption: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging established principles of spectroscopic interpretation and comparative data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information is intended to serve as a valuable resource for researchers in the field, facilitating the identification, characterization, and further development of this promising heterocyclic compound. The experimental protocols outlined herein provide a clear roadmap for obtaining and validating the predicted data. As experimental data for this specific molecule becomes available, this guide can serve as a benchmark for comparison and further refinement of our understanding of its spectroscopic properties.

References

Methodological & Application

Application Notes and Protocols: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine in Medicinal Chemistry

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Among the privileged heterocyclic scaffolds, the 1,3,4-oxadiazole core has emerged as a cornerstone in the design of a multitude of biologically active agents.[1] Its inherent physicochemical properties, including its ability to act as a bioisosteric replacement for amide and ester groups, contribute to improved metabolic stability and pharmacokinetic profiles.[2] This document provides an in-depth guide to the applications of a specific, yet underexplored, derivative: 5-Cyclopentyl-1,3,4-oxadiazol-2-amine .

While the broader class of 2-amino-1,3,4-oxadiazoles is well-documented for its diverse pharmacological activities, this guide will focus on the unique potential conferred by the cyclopentyl moiety.[3] We will delve into plausible therapeutic applications, provide detailed synthetic protocols, and outline robust biological screening methodologies to empower researchers in their quest for next-generation therapeutics.

The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is present in numerous clinically approved drugs and late-stage clinical candidates, underscoring its therapeutic relevance.[4] Its key attributes in a medicinal chemistry context include:

-

Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile functional groups.

-

Bioisosterism: It serves as an effective bioisostere for amide and ester functionalities, often leading to improved oral bioavailability and reduced susceptibility to hydrolysis by esterases and amidases.[2]

-

Hydrogen Bonding Capability: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.

-

Structural Rigidity: The planar and rigid nature of the oxadiazole ring can help in optimizing the conformational presentation of pharmacophoric elements to their target.

The 2-amino substitution on the 1,3,4-oxadiazole ring provides a crucial handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

The Cyclopentyl Group: A Lipophilic Modulator with Therapeutic Potential

The introduction of a cyclopentyl group at the 5-position of the 2-amino-1,3,4-oxadiazole core is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological properties. While specific data for this exact compound is sparse, the known effects of incorporating cycloalkyl groups in drug candidates allow us to infer its potential advantages:

-

Increased Lipophilicity: The cyclopentyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting intracellular or central nervous system (CNS) targets.

-

Enhanced Binding Affinity: The conformational flexibility of the cyclopentyl ring can allow for optimal hydrophobic interactions within the binding pockets of target proteins, potentially leading to increased potency.

-

Improved Metabolic Stability: The cycloalkyl moiety can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life.

Potential Therapeutic Applications and Underlying Mechanisms

Based on the extensive literature on 1,3,4-oxadiazole derivatives, this compound and its derivatives are promising candidates for several therapeutic areas.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[5] A plausible mechanism of action for a 5-cyclopentyl substituted derivative could involve the inhibition of key kinases involved in cancer cell proliferation and survival.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinases possess a hydrophobic pocket adjacent to the ATP-binding site. The cyclopentyl group of our lead compound could effectively occupy this pocket, leading to potent and selective inhibition. The 2-amino group can be further derivatized to introduce moieties that interact with the hinge region of the kinase, a common strategy for designing kinase inhibitors.

Caption: Hypothetical binding mode of a this compound derivative in a kinase active site.

Antibacterial and Antifungal Activity

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] Derivatives have shown activity against a broad spectrum of bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes.

Hypothetical Mechanism of Action: Enzyme Inhibition in Microbes

Derivatives of this compound could be designed to inhibit enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase. The cyclopentyl group could enhance cell wall penetration and binding to hydrophobic regions of the target enzyme.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol is based on a well-established method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from an acid hydrazide and cyanogen bromide.[7]

Materials:

-

Cyclopentanecarboxylic acid hydrazide

-

Cyanogen bromide (Caution: Highly toxic)

-

Methanol

-

Aqueous sodium hydroxide solution (10%)

-

Methylene chloride

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of Cyclopentanecarboxylic acid hydrazide: (If not commercially available) React ethyl cyclopentanecarboxylate with hydrazine hydrate in ethanol under reflux.

-

Dissolution of Cyanogen Bromide: In a well-ventilated fume hood, dissolve cyanogen bromide (1.0 eq) in methanol.

-

Reaction: Slowly add a solution of cyclopentanecarboxylic acid hydrazide (1.0 eq) in methanol to the cyanogen bromide solution at room temperature.

-

Heating and Concentration: After the addition is complete, gently heat the reaction mixture to near boiling for 1-2 hours. Monitor the reaction by TLC. Once complete, concentrate the mixture to a smaller volume using a rotary evaporator.

-

Basification and Extraction: Add 10% aqueous sodium hydroxide solution until the pH is approximately 8. Extract the aqueous layer with methylene chloride (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for this compound.

Protocol 2: General Procedure for N-Acylation of this compound

This protocol allows for the diversification of the lead compound to explore SAR.[8]

Materials:

-

This compound

-

Acid chloride or carboxylic acid

-

Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) and a base (1.2 eq) in the anhydrous solvent.

-

Addition of Acylating Agent: Slowly add the acid chloride (1.1 eq) or the pre-activated carboxylic acid to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This is a general protocol to screen for potential anticancer activity.

Materials:

-

Recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (radiolabeled or for use with a detection reagent)

-

Assay buffer

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

Microplate reader

Procedure:

-

Prepare Kinase Reaction Mix: In a microplate well, combine the kinase, substrate, and assay buffer.

-

Add Test Compound: Add various concentrations of the test compound (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate Reaction: Add ATP to start the kinase reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

-

Stop Reaction and Detect: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read Plate: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

While specific data for this compound is not available in the literature, a hypothetical data table for a series of its derivatives against a target kinase is presented below to illustrate how results could be structured.

| Compound ID | R-Group on 2-Amine | Target Kinase IC₅₀ (nM) |

| CP-OXA-01 | H | >10,000 |

| CP-OXA-02 | Benzoyl | 850 |

| CP-OXA-03 | 4-Chlorobenzoyl | 250 |

| CP-OXA-04 | 4-Fluorobenzoyl | 175 |

| CP-OXA-05 | Pyridin-4-ylcarbonyl | 95 |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its inherent drug-like properties, conferred by the 1,3,4-oxadiazole core, coupled with the potential for enhanced lipophilicity and binding affinity from the cyclopentyl group, make it an attractive starting point for drug discovery campaigns targeting a range of diseases, including cancer and infectious diseases. The protocols provided herein offer a solid foundation for the synthesis and evaluation of libraries based on this core structure. Future research should focus on the systematic exploration of the chemical space around this scaffold to elucidate its full therapeutic potential.

References

- 1. rroij.com [rroij.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 8. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing 5-Cyclopentyl-1,3,4-oxadiazol-2-amine in High-Throughput Screening for Novel Kinase Inhibitors

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2][3] This application note provides a detailed guide for the utilization of 5-Cyclopentyl-1,3,4-oxadiazol-2-amine , a member of the biologically active 1,3,4-oxadiazole class of heterocyclic compounds, in HTS campaigns.[4][5][6] We present a comprehensive framework, from initial assay development and optimization to a full-scale HTS workflow, data analysis, and hit validation. The protocols and insights provided herein are framed within the context of a kinase inhibition assay, a prevalent target class in oncology and inflammation research, but are broadly adaptable to other enzyme-based screening paradigms.

Introduction: The Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6][7] This biological versatility makes compounds containing this moiety attractive candidates for inclusion in drug discovery screening libraries.

This compound (herein referred to as CPOA) is a representative member of this class. Its structural features—a rigid, planar oxadiazole core combined with a non-polar cyclopentyl group and a hydrogen-bonding amine—provide a unique three-dimensional profile for potential interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound (CPOA)

| Property | Value | Source |

| CAS Number | 90221-15-1 | [8] |

| Molecular Formula | C₇H₁₁N₃O | [8][9] |

| Molecular Weight | 153.18 g/mol | [8][9] |

| Appearance | White solid powder | [8] |

| Purity | Typically >95% | [8] |

| SMILES | Nc1nnc(o1)C2CCCC2 | [9] |

| InChI Key | ZMMAKUGJTOHVRG-UHFFFAOYSA-N | [8][10] |

The objective of this guide is to provide researchers with the foundational knowledge and detailed protocols to effectively screen CPOA and similar compounds in a high-throughput setting.

Assay Development and Optimization: The Foundation of a Successful Screen

The success of any HTS campaign hinges on the development of a robust, reliable, and scalable assay.[11][12] This section details the critical steps for developing a fluorescence-based kinase assay, a common format for screening potential inhibitors.

Principle of the Assay

We will use a generic serine/threonine kinase as our target. The assay principle relies on quantifying the amount of phosphorylated peptide substrate produced by the kinase. A common method involves using a phosphorylation-specific antibody conjugated to a fluorophore in a time-resolved fluorescence resonance energy transfer (TR-FRET) format. In the presence of an inhibitor like CPOA, kinase activity is reduced, leading to a decrease in the phosphorylated product and a corresponding decrease in the FRET signal.

Initial Assay Optimization Protocol

Objective: To determine optimal concentrations of kinase, peptide substrate, and ATP, and to establish the kinetics of the enzymatic reaction.

Materials:

-

Kinase of interest

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection Reagents (e.g., TR-FRET antibody pair)

-

CPOA (solubilized in 100% DMSO)

-

384-well, low-volume, white assay plates

-

Multimode plate reader with TR-FRET capability

Step-by-Step Protocol:

-

Enzyme Titration:

-

Prepare serial dilutions of the kinase in assay buffer.

-

Add a fixed, excess concentration of ATP (e.g., 100 µM) and peptide substrate to the wells of a 384-well plate.

-

Initiate the reaction by adding the diluted kinase.

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add detection reagents according to the manufacturer's protocol.

-

Read the plate and plot the signal versus kinase concentration to determine the concentration that yields ~80% of the maximum signal (EC₈₀). This concentration will be used for subsequent experiments.

-

-

ATP and Substrate Kₘ Determination:

-

Using the determined EC₈₀ of the kinase, perform matrix titrations of ATP and the peptide substrate.

-

Vary the concentration of one substrate while keeping the other fixed at a saturating concentration.

-

Measure the initial reaction velocity at each concentration.

-

Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity) for both ATP and the peptide. For the HTS, use ATP at or near its Kₘ value to ensure sensitivity to competitive inhibitors.

-

-

Reaction Time Course:

-

Set up the reaction with the optimized kinase and substrate concentrations.

-

Measure the signal at multiple time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Plot the signal versus time to ensure the reaction is linear for the chosen incubation period. The HTS should be run within this linear range.

-

DMSO Tolerance and Z'-Factor Calculation

Causality: Small molecules are typically stored in DMSO. It is crucial to determine the assay's tolerance to this solvent, as high concentrations can inhibit enzyme activity and compromise data integrity. The Z'-factor is a statistical parameter that validates the quality and robustness of an HTS assay.[13][14][15]

Protocol:

-

DMSO Titration: Prepare reactions containing varying final concentrations of DMSO (e.g., 0.1% to 5%). Plot the signal versus DMSO concentration to identify the highest tolerable concentration without significant signal inhibition (typically ≤1%).

-

Z'-Factor Determination:

-

Prepare 16-32 wells of "high signal" controls (enzyme + substrates + DMSO, no inhibitor).

-

Prepare 16-32 wells of "low signal" controls (enzyme + substrates + DMSO + a known, potent inhibitor).

-

Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the positive and negative controls).

-

An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5. [14][16]

-

Caption: Workflow for HTS assay development and validation.

High-Throughput Screening Protocol: CPOA Campaign

This section outlines a step-by-step protocol for executing a 10,000-compound pilot screen, including CPOA, against the validated kinase target.[16]

Materials & Equipment:

-

Validated kinase assay reagents

-

Compound library plates (384-well format, 10 mM in 100% DMSO)

-

Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

-

Automated liquid handling system (e.g., Bravo, Fluent) for reagent addition

-

Plate shaker/incubator

-

Multimode plate reader

-

LIMS or data management software

Step-by-Step HTS Workflow:

-

Plate Preparation:

-

Thaw compound library plates. Centrifuge briefly to collect DMSO at the bottom of the wells.

-

Design a plate map. Typically, columns 1 and 2 are reserved for negative (DMSO only) controls, and columns 23 and 24 for positive (known inhibitor) controls. The test compounds (like CPOA) are placed in the remaining wells.

-

-

Compound Transfer (Nanoliter Scale):

-

Using an acoustic liquid handler, transfer a precise volume (e.g., 50 nL) of each compound from the source plate to the corresponding well of the destination assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume with 0.1% DMSO.

-

-

Reagent Addition 1 (Enzyme & Substrate):

-

Use an automated liquid handler to add 25 µL of a 2x solution of the kinase and peptide substrate in assay buffer to all wells.

-

Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.

-

-

Pre-incubation:

-

Incubate the plates for 15 minutes at room temperature. This step allows the test compounds to bind to the kinase before the enzymatic reaction is initiated.

-

-

Reaction Initiation (ATP Addition):

-

Add 25 µL of a 2x solution of ATP in assay buffer to all wells to start the reaction.

-

Centrifuge the plates again.

-

-

Enzymatic Reaction Incubation:

-

Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes) on a plate shaker to ensure gentle mixing.

-

-

Detection:

-

Stop the reaction by adding the detection reagents as per the manufacturer's protocol.

-

Incubate for the required time for the detection signal to stabilize.

-

-

Data Acquisition:

-

Read the plates on a multimode plate reader using the appropriate TR-FRET settings.

-

Caption: Automated high-throughput screening workflow.

Data Analysis and Hit Identification

Raw data from the plate reader must be processed and analyzed to identify "hits"—compounds that exhibit significant and reproducible activity.[17]

Primary Data Analysis

-

Normalization: Raw data from each well is normalized against the plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

-

Hit Selection: A primary hit threshold is defined. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the negative controls (DMSO wells). For this campaign, we will define primary hits as compounds with >50% inhibition .

-

Data Triage (Removing False Positives): Hits should be triaged to remove Pan-Assay Interference Compounds (PAINS) and other frequent hitters.[17] This can be done by cross-referencing hits against historical screening data and computational filters.

Hit Confirmation and Validation

Primary hits, including CPOA if it meets the criteria, must be validated through a series of rigorous follow-up experiments.[17][18]

-

Re-testing: The original stock of the hit compound is re-tested in the primary assay to confirm its activity.

-

Dose-Response Curve (IC₅₀ Determination):

-